Lysylleucine
Description
Definition and Significance of Dipeptides in Biochemical Systems
Dipeptides are organic compounds formed when two amino acids are joined by a single peptide bond. hmdb.ca They represent the simplest members of the peptide family. In biological systems, dipeptides are not merely intermediates in protein digestion and synthesis; many possess distinct biological activities. ontosight.aibachem.com They can act as signaling molecules, antioxidants, and modulators of enzymatic activity. nih.govontosight.ai The uptake of di- and tripeptides in the body is facilitated by specific transporter proteins, such as PepT1 and PepT2, which are found in the intestine and kidneys, respectively, highlighting their nutritional and physiological importance. bachem.com The diversity of dipeptides is vast, with 400 possible combinations arising from the 20 common proteinogenic amino acids. bachem.com This structural variety allows for a wide range of biological functions, making them a fertile area for research in drug development and nutritional science. ontosight.aibachem.com
Historical Trajectories of Lysylleucine Investigation in Academic Literature
The investigation of this compound and other small peptides has a long history, initially focused on their role in bacterial metabolism and nutrition. annualreviews.org Early studies observed that bacteria could utilize peptides as a source of amino acids, either by breaking them down externally or by transporting them into the cell for intracellular hydrolysis. annualreviews.org Some research from this era also noted that certain dipeptides, including this compound, could inhibit bacterial growth. annualreviews.org
More recent historical research has identified this compound in ancient samples, such as historic dental calculus, demonstrating the long-term preservation of this dipeptide. researchgate.net A 2017 study comparing the metabolome of modern and 200-year-old dental calculus found that while many small molecules degrade over time, some dipeptides, including this compound, could still be detected, offering insights into past diets and oral microbiomes. researchgate.net The use of techniques like 13C NMR spectroscopy in the latter half of the 20th century allowed for more detailed structural studies, including the investigation of intramolecular interactions within proteins, where this compound residues play a role. researchgate.net
Contemporary Research Paradigms and Unaddressed Inquiries in this compound Studies
Current research on this compound is increasingly focused on its potential health benefits and its role in complex biological processes. A 2023 study, for instance, investigated the anti-aging effects of dipeptides composed of leucine (B10760876) and lysine (B10760008) in Caenorhabditis elegans. nih.gov This research found that both Leu-Lys and Lys-Leu dipeptides exhibited antioxidant and antiglycation properties in vitro and could significantly extend the lifespan of the organism. nih.gov Specifically, the Leu-Lys form showed a more pronounced effect, suggesting that the sequence of amino acids is crucial for its biological activity. nih.gov
Metabolomics, the large-scale study of small molecules, is another key area of contemporary research where this compound has been identified as a relevant metabolite. nih.govfrontiersin.org Studies have detected this compound in various biological contexts, from the plasma of neonatal pigs supplemented with leucine to the gut microbiota of patients with breast cancer. nih.govfrontiersin.org These findings suggest that this compound may serve as a biomarker or be involved in metabolic pathways related to growth, disease, and the gut-brain axis. nih.govfrontiersin.orgnih.gov
Despite these advances, several questions about this compound remain unanswered. The precise mechanisms by which it exerts its anti-aging and antioxidant effects are not fully understood. nih.gov Further research is needed to elucidate its specific interactions with cellular receptors and signaling pathways. nih.gov Additionally, while its presence has been noted in various biological samples, its exact functional role in many of these contexts is still under investigation. nih.govfrontiersin.org The potential for this compound and other dipeptides in therapeutic applications is a promising but still developing field, with many questions remaining about their bioavailability, stability, and long-term effects in humans. csic.es
Below are interactive tables detailing the chemical properties of this compound and a list of related chemical compounds.
Table 1: Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C12H25N3O3 |
| Molecular Weight | 259.35 g/mol |
| IUPAC Name | (2S)-2-[[(2S)-2,6-diaminohexanoyl]amino]-4-methylpentanoic acid |
| CAS Number | 7369-79-1 |
| ChEBI ID | CHEBI:74561 |
| HMDB ID | HMDB0028955 |
| PubChem CID | 7016103 |
| Canonical SMILES | CC(C)CC@@HNC(=O)C@HN |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(2,6-diaminohexanoylamino)-4-methylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25N3O3/c1-8(2)7-10(12(17)18)15-11(16)9(14)5-3-4-6-13/h8-10H,3-7,13-14H2,1-2H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATIPDCIQTUXABX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCCCN)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Lysylleucine
Established Chemical Synthesis Routes for Lysylleucine
The chemical synthesis of this compound requires the sequential formation of a peptide bond between lysine (B10760008) and leucine (B10760876) while preventing unwanted side reactions. This is achieved through the use of protecting groups for the reactive amino and carboxyl termini, as well as the reactive side chain of lysine. Two primary strategies dominate the field: solid-phase peptide synthesis (SPPS) and solution-phase synthesis. researchgate.netbachem.com
The synthesis of this compound via Fmoc-based SPPS would proceed as follows:
Resin Anchoring : The C-terminal amino acid, leucine, is first anchored to the solid support. A pre-loaded resin, such as Fmoc-Leu-Wang resin, is often used.
Nα-Deprotection : The temporary Fmoc protecting group on the α-amino group of leucine is removed, typically using a solution of 20% piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF). sigmaaldrich.comiris-biotech.de This exposes the free amino group for the next coupling step.
Coupling : The next amino acid, a protected lysine derivative (e.g., Fmoc-Lys(Boc)-OH), is activated and coupled to the free amino group of the resin-bound leucine. Activation is achieved using coupling reagents such as HBTU or HATU in the presence of a base like N,N-diisopropylethylamine (DIPEA).
Final Cleavage and Deprotection : Once the dipeptide sequence is assembled, it is cleaved from the resin support. This final step also removes the permanent side-chain protecting group (e.g., the Boc group on the lysine side chain) and the C-terminal ester linkage to the resin. A strong acid, most commonly trifluoroacetic acid (TFA), is used for this purpose. proteogenix.sciencethermofisher.com Scavengers like water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT) are added to the cleavage cocktail to trap reactive carbocations generated during deprotection, thereby preventing modification of the peptide. proteogenix.science
Optimization for a short peptide like this compound involves ensuring high coupling efficiency at each step to maximize the final yield of the desired dipeptide. The choice of resin can also be adapted; for instance, highly acid-labile resins like 2-chlorotrityl chloride resin allow for cleavage under milder acidic conditions, which can be beneficial if sensitive modifications are present. peptide.com
Solution-phase peptide synthesis (SolPPS) predates SPPS and involves carrying out the reactions in a homogenous solution. nih.gov While it can be more complex due to the need for purification after each step (often by extraction, precipitation, or crystallization), it remains a valuable method, particularly for large-scale synthesis or for specific peptide structures that are difficult to assemble on a solid support. nih.govgoogle.com
In the solution-phase synthesis of this compound, both the N-terminus of lysine and the C-terminus of leucine must be protected. The synthesis typically involves the coupling of an N-protected lysine derivative (e.g., Boc-Lys(Z)-OH) with a C-protected leucine derivative (e.g., H-Leu-OMe). After the peptide bond is formed, one of the protecting groups is selectively removed to allow for further chain elongation or final deprotection.
Protective Group Chemistry: The key to successful peptide synthesis lies in the use of orthogonal protecting groups, which can be removed under different conditions without affecting each other. researchgate.net
α-Amino Protection : The most common temporary protecting groups for the α-amino function are Fmoc (removed by a base like piperidine) and Boc (removed by an acid like TFA). researchgate.net
In Fmoc-based synthesis , the most common lysine side-chain protecting group is tert-butyloxycarbonyl (Boc) , which is acid-labile and removed during the final TFA cleavage. thermofisher.compeptide.com
For applications requiring selective modification of the lysine side chain while the peptide is still on the resin, other protecting groups like Mtt (4-methyltrityl) or Dde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl) can be used. sigmaaldrich.comiris-biotech.depeptide.com These are orthogonal to both Fmoc and Boc and can be removed under very specific conditions (e.g., Dde is removed by hydrazine). sigmaaldrich.comiris-biotech.de
The following interactive table summarizes common side-chain protecting groups for lysine used in Fmoc-SPPS.
| Protecting Group | Abbreviation | Cleavage Conditions | Orthogonality | Common Use |
| tert-Butyloxycarbonyl | Boc | Strong acid (e.g., TFA) | Stable to piperidine | Standard protection in Fmoc-SPPS. thermofisher.compeptide.com |
| 2-Chlorobenzyloxycarbonyl | Cl-Z | Strong acid, H₂/Pd | Stable to piperidine and mild acid | Alternative to Boc with different lability. |
| Allyloxycarbonyl | Aloc | Pd(0) catalyst | Stable to TFA and piperidine | Allows for selective deprotection on-resin. peptide.com |
| 1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)ethyl | Dde | 2% Hydrazine in DMF | Stable to TFA and piperidine | On-resin side-chain modification, cyclization. sigmaaldrich.comiris-biotech.de |
| 4-Methyltrityl | Mtt | Mildly acidic (e.g., 1-5% TFA) | Stable to piperidine | On-resin side-chain modification, sensitive to acid. iris-biotech.depeptide.com |
Enzymatic Synthesis Approaches for this compound and Related Dipeptides
Enzymatic peptide synthesis offers a green and highly specific alternative to chemical methods. It operates under mild conditions (aqueous environment, neutral pH, room temperature), minimizing issues like racemization and the need for extensive side-chain protection. nih.govjmb.or.kr
Proteases, which normally hydrolyze peptide bonds, can be used for synthesis by shifting the reaction equilibrium. This can be achieved by kinetically controlling the reaction where the peptide product precipitates or is extracted into an organic phase, thus preventing its subsequent hydrolysis. nih.govucsc.cl
For the synthesis of this compound, a protease with appropriate specificity, such as a derivative of thermolysin or papain , could be employed. nih.gov For example, a process might involve reacting an N-terminally protected lysine ester (e.g., Z-Lys-OMe) with leucine in an aqueous or biphasic system. The enzyme would catalyze the formation of the Lys-Leu peptide bond with high stereoselectivity. Immobilized enzymes are often used to simplify catalyst removal and improve stability, with research showing that immobilization can significantly increase product yields. nih.gov
Emerging Synthetic Techniques for this compound Analogs and Derivatives
Research continues to push the boundaries of peptide synthesis, aiming for higher efficiency, purity, and the ability to create complex analogs.
Microwave-Assisted Peptide Synthesis (MW-SPPS) : This technique uses microwave energy to accelerate the deprotection and coupling steps in SPPS. beilstein-journals.org The rapid heating significantly reduces reaction times, from hours to minutes, which can improve the synthesis of challenging sequences and potentially increase yields. beilstein-journals.org
Novel Protecting Groups : To overcome issues like the migration of the Dde group during synthesis, new protecting groups are being developed. iris-biotech.de For instance, derivatives of dimethylbarbituric acid (Dmb), such as MeDmb and ivDmb, have been introduced as alternatives for orthogonal lysine protection, offering different stability and cleavage profiles. iris-biotech.de
AI and Machine Learning in Synthesis Optimization : An emerging frontier is the use of artificial intelligence (AI) and machine learning (ML) to optimize reaction conditions. arborpharmchem.comd-nb.info These systems can analyze vast datasets to predict the optimal combination of solvents, catalysts, and temperatures to maximize yield, moving beyond traditional chemical intuition. d-nb.info
Synthesis of Derivatives : The synthesis of this compound analogs, such as those with modifications at the N- or C-terminus or on the lysine side chain, is crucial for developing new therapeutic agents. nih.govnih.gov For example, novel L-lysine derivatives have been synthesized and evaluated as enzyme inhibitors. nih.gov Similarly, diaryl urea (B33335) derivatives, which can be synthesized from amine-containing building blocks, are a class of compounds with significant therapeutic interest. asianpubs.org The established synthetic routes for this compound can be adapted to incorporate these modifications.
Purity Assessment and Yield Optimization in this compound Synthesis Research
Purity Assessment: After synthesis, the purity of the this compound product must be rigorously assessed. Several analytical techniques are standard in this process:
High-Performance Liquid Chromatography (HPLC) : Reversed-phase HPLC (RP-HPLC) is the primary method for determining the purity of a synthetic peptide. It separates the target peptide from impurities such as deletion sequences, truncated peptides, or unreacted amino acids. powdersystems.comresearchgate.net
Mass Spectrometry (MS) : LC-MS, which couples HPLC with a mass spectrometer, is used to confirm the identity of the synthesized peptide by verifying its molecular weight. digitellinc.comnih.gov This provides definitive evidence that the correct product has been formed.
Chiral Purity Analysis : It is critical to ensure that racemization (the conversion of L-amino acids to D-isomers) has not occurred during the synthesis or deprotection steps. Chiral chromatography or LC-MS methods after hydrolysis can be used to quantify the presence of any undesired D-isomers. digitellinc.com
Yield Optimization: Maximizing the reaction yield is a central goal in synthesis. numberanalytics.com Yield is defined as the percentage of the theoretical maximum product that is actually obtained. numberanalytics.com Several factors can be tuned to enhance the yield of this compound.
| Factor | Optimization Strategy | Rationale |
| Coupling Reagents | Use high-efficiency aminium-based reagents like HATU or HBTU. | Ensures rapid and complete formation of the peptide bond, minimizing side reactions and incomplete couplings. nih.gov |
| Reaction Conditions | Optimize temperature, solvent, and reaction time. arborpharmchem.comnumberanalytics.com | Conditions that are too harsh can cause side-chain degradation or racemization, while conditions that are too mild may lead to incomplete reactions. |
| Excess Reagents | Use a molar excess of the activated amino acid and coupling reagents during SPPS. | Drives the coupling reaction to completion, ensuring a high yield of the desired peptide on the resin. proteogenix.science |
| Scavengers | Employ an optimized cocktail of scavengers during final cleavage. | Prevents the re-attachment of protecting groups or modification of sensitive residues by reactive cations, preserving the integrity of the final product. proteogenix.science |
| Purification Method | Optimize HPLC conditions (gradient, column, flow rate) or crystallization/extraction for solution-phase. | Minimizes product loss during purification, thereby increasing the final isolated yield. powdersystems.com |
| Process Control | Implement automated synthesis platforms or continuous manufacturing processes. | Reduces human error and provides real-time monitoring and control, leading to more consistent and higher yields. beilstein-journals.orgarborpharmchem.com |
By carefully controlling these parameters, researchers can enhance the efficiency and cost-effectiveness of this compound synthesis. numberanalytics.com
Enzymatic and Biocatalytic Transformations of Lysylleucine
Lysylleucine as a Substrate in Studies of Enzyme Specificity and Catalysis
This compound can serve as a valuable tool in biochemical research to investigate the substrate specificity and catalytic mechanisms of various peptidases. nih.govnih.gov By comparing the rate of this compound hydrolysis with that of other dipeptides, researchers can map the substrate preferences of an enzyme's active site. researchgate.net
For example, studies on enzyme specificity often involve synthesizing a range of related substrates and measuring their hydrolysis rates. plos.org The structural features of the substrate, such as the nature of the amino acid side chains and the peptide bond itself, determine how well it fits into the enzyme's active site. mdpi.com The "induced fit" model suggests that the binding of a substrate can induce conformational changes in the enzyme, optimizing the catalytic process. nih.gov
The use of this compound in such studies can help elucidate the roles of specific amino acid residues within the enzyme's active site that are responsible for substrate recognition and binding. nih.gov This knowledge is fundamental for understanding enzyme function and for designing enzymes with novel specificities through protein engineering. nih.govnih.gov
Biocatalytic Applications Utilizing this compound as a Reactant or Product
Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a green and efficient alternative to traditional chemical synthesis. mt.com While specific large-scale industrial applications utilizing this compound as a primary reactant or product are not widely documented in the provided search results, the principles of biocatalysis suggest several potential applications. mdpi.comcolab.wswiley.com
Enzymes that act on this compound could be employed in:
Peptide Synthesis : In a reverse of the hydrolytic reaction, peptidases can be used under specific conditions (e.g., in organic solvents or with modified substrates) to synthesize peptides. This compound could potentially be synthesized from its constituent amino acids using a suitable ligase or a peptidase under kinetically controlled conditions.
Food Processing : Enzymatic hydrolysis of proteins is a common practice in the food industry to improve functional properties or to generate bioactive peptides. researchgate.netuca.edu.ar Peptidases that produce or degrade this compound could be used to modify the taste, texture, and nutritional value of food products.
Bioremediation : Enzymes can be used to break down specific environmental pollutants. If this compound or related compounds were present as waste products, specific peptidases could be used for their degradation.
Pharmaceuticals : The generation of bioactive peptides through enzymatic hydrolysis is an area of active research. csic.es Depending on its biological activity, this compound could be a target product of such processes.
The development of robust biocatalysts through enzyme engineering is expanding the scope of biocatalytic applications. wiley.com
Lysylleucine in Advanced Biological Systems Research
Metabolomic Profiling and Associations of Lysylleucine in Biological Contexts
Metabolomics, the large-scale study of small molecules within cells, tissues, or organisms, provides a functional readout of the physiological state of an organism. nih.govmetabolon.com this compound has been identified as a relevant metabolite in several contexts, including gut microbiota studies, dietary interventions, and as part of the metabolomic signatures of specific biological states.
This compound as a Metabolite in Gut Microbiota Studies and Host-Microbe Interactions
The gut microbiota plays a crucial role in host health by metabolizing dietary components and producing a vast array of metabolites that can influence host physiology. nih.govfrontiersin.org this compound has been identified as a metabolite in fecal matter, indicating its connection to gut microbiota activities and host-microbe interactions. hmdb.ca Studies have shown that the gut microbiome can produce and modify various metabolites, including those derived from amino acids. nih.gov For instance, research has highlighted the role of gut microbial lysine (B10760008) and histidine degradation in the context of fatty liver disease. nih.gov The presence of dipeptides like this compound in the gut can be attributed to the incomplete breakdown of dietary proteins by host and microbial enzymes. hmdb.ca The interplay between the gut microbiome and its metabolites is integral to maintaining intestinal homeostasis and can be altered in disease states like rheumatoid arthritis, where changes in the gut microbiome and fecal metabolites are observed. frontiersin.org
This compound in Response to Dietary Interventions (e.g., Fructose (B13574) Consumption)
Dietary components can significantly alter the metabolic profile of an organism. High fructose consumption, in particular, has been linked to various metabolic disorders. explorationpub.commednexus.org Research in mice has demonstrated that dietary fructose can lead to changes in the metabolome, with this compound being one of the affected metabolites. In one study, an increase in fecal this compound was observed in mice that developed obesity and glucose intolerance in response to fructose consumption. nih.gov This suggests that this compound may be part of the metabolic signature associated with the adverse effects of high fructose intake. The metabolic response to fructose can also be influenced by the genetic background of the host and the composition of the gut microbiota. nih.govresearchgate.net
| Study Focus | Model Organism | Dietary Intervention | Key Findings Related to this compound | Associated Metabolic Changes | Reference |
|---|---|---|---|---|---|
| Disparate Metabolomic Responses to Fructose | Mice (DBA/2J and C57BL/6J strains) | 8% Fructose in drinking water | Increased fecal this compound in fructose-sensitive DBA/2J mice correlated with adiposity. | Altered plasma branched-chain amino acids, fatty acids, and fecal bile acids. nih.govresearchgate.net | nih.gov |
| High-Fructose Diet and Metabolomics in Women | Healthy Women (lean and obese) | High fructose from natural sources and high fructose syrup | Not directly measured, but study highlights fructose-induced changes in acylcarnitines and lysophosphatidylcholines. | Decreased acylcarnitines, suggesting inhibited mitochondrial β-oxidation. nih.gov | nih.gov |
This compound in Metabolomic Signatures of Specific Biological Processes and States
Metabolomic profiling has become a valuable tool for identifying biomarkers associated with various physiological and pathological states. nih.govnih.gov this compound has been identified as part of the metabolomic signature in different biological contexts. For example, it has been noted in studies comparing the metabolic profiles of different plant tissues. core.ac.uk Furthermore, altered levels of amino acids, including the precursors of this compound, have been associated with the risk of developing type 2 diabetes. nih.gov The presence and concentration of dipeptides like this compound can provide a snapshot of the metabolic state, reflecting the interplay between genetic predisposition, diet, and environmental factors. nih.gov
Cellular Transport Mechanisms for this compound and Dipeptides
The transport of small molecules like dipeptides across cellular membranes is a fundamental biological process mediated by specific transporter proteins. nih.govstudyrocket.co.uk These transporters are crucial for nutrient uptake, waste removal, and maintaining cellular homeostasis. ck12.org
Characterization of Dipeptide Transporters Mediating this compound Uptake
The uptake of dipeptides, including this compound, is primarily mediated by proton-coupled oligopeptide transporters (PepT), which are part of the Solute Carrier (SLC) superfamily. mdpi.com PepT1 and PepT2 are the most well-characterized oligopeptide transporters, responsible for the absorption of di- and tripeptides in the intestine and their reabsorption in the kidneys, respectively. mdpi.comdovepress.com These transporters exhibit broad substrate specificity, recognizing a wide range of di- and tripeptides. mdpi.com In addition to the PepT family, other transport systems, such as system L and system y+, are involved in the transport of the constituent amino acids of this compound, namely leucine (B10760876) and lysine. nih.gov System L is a major transporter for large neutral amino acids like leucine, while system y+ transports cationic amino acids like lysine. nih.govnih.gov Lysosomal transporters, such as PHT1 (SLC15A4) and MFSD1, also play a role in the transport of dipeptides containing basic amino acids like lysine from the lysosome to the cytosol. mdpi.comuniprot.org
| Transporter Family | Specific Transporters | Substrate(s) | Location | Transport Mechanism | Reference |
|---|---|---|---|---|---|
| Proton-coupled Oligopeptide Transporters (PepT) / Solute Carrier family 15 (SLC15) | PepT1 (SLC15A1), PepT2 (SLC15A2), PHT1 (SLC15A4) | Dipeptides, Tripeptides (including this compound) | Intestine, Kidney, Lysosomes | Proton-coupled symport | mdpi.commdpi.com |
| System L | LAT1 (SLC7A5) | Large neutral amino acids (e.g., Leucine) | Various tissues, including brain and tumors | Na+-independent exchange | nih.govnih.gov |
| System y+ | y+LAT1 (SLC7A7) | Cationic amino acids (e.g., Lysine), Neutral amino acids | Various tissues | Na+-independent for basic amino acids, Na+-dependent for neutral amino acids | nih.govnih.gov |
| Major Facilitator Superfamily (MFS) | MFSD1 | Dipeptides with net positive charge (e.g., containing Lysine) | Lysosomes | Uniporter | uniprot.org |
Substrate Specificity and Regulatory Mechanisms of this compound Transport Systems
Dipeptide transporters exhibit broad substrate specificity, accommodating a wide variety of di- and tripeptides. mdpi.comuniprot.org However, the structural features of the peptides, such as the nature of the amino acid side chains, can influence their affinity for the transporter. For instance, lysosomal transporter MFSD1 selectively exports dipeptides containing positively charged amino acids like lysine, arginine, or histidine. uniprot.org The transport of the individual amino acids, leucine and lysine, is also subject to specific recognition by their respective transporters. nih.gov
The activity and expression of these transporters are subject to complex regulatory mechanisms. The expression of PepT1, for example, can be regulated at the transcriptional level by dietary factors, such as the presence of dipeptides or amino acids in the intestinal lumen. dovepress.comnih.gov Hormones like insulin (B600854) can also modulate PepT1 activity by promoting its translocation to the cell membrane. dovepress.com The function of some transporters is also dependent on factors like pH and the presence of ions such as sodium. For example, the transport of neutral amino acids by system y+L is dependent on sodium ions. nih.gov Furthermore, the mTORC1 signaling pathway has been shown to regulate the efflux of essential amino acids from lysosomes through the Rag-Ragulator complex, highlighting a sophisticated mechanism for controlling cellular amino acid homeostasis. mit.edu
Roles in Protein Turnover and Amino Acid Homeostasis at a Cellular Level
The dipeptide this compound is an intermediate molecule formed during the breakdown of proteins. hmdb.ca Its existence and metabolism are intrinsically linked to the continuous and highly regulated processes of protein turnover and the maintenance of amino acid homeostasis within the cell.
Protein turnover is a fundamental cellular process involving the balanced synthesis and degradation of proteins, which allows cells to adapt to changing conditions, remove damaged or misfolded proteins, and regulate the levels of key enzymes and regulatory molecules. azolifesciences.comnih.govmomentum.bio This process is crucial for maintaining cellular health and function. thermofisher.com The degradation of cellular proteins occurs primarily through two major pathways: the ubiquitin-proteasome system (UPS) and lysosomal proteolysis. azolifesciences.comnih.govthermofisher.com
Ubiquitin-Proteasome System (UPS): This pathway is the primary mechanism for the degradation of most short-lived, soluble, and misfolded proteins in the cytosol and nucleus. nih.govegyankosh.ac.in Proteins targeted for degradation are tagged with a chain of ubiquitin molecules, a small regulatory protein. nih.govthermofisher.com This polyubiquitination marks the protein for recognition and degradation by a large protease complex called the proteasome, which breaks the protein down into smaller peptides. nih.govthermofisher.com
Lysosomal Proteolysis: Lysosomes are cellular organelles containing a variety of digestive enzymes that break down extracellular proteins taken into the cell, as well as intracellular components through a process called autophagy. nih.govthermofisher.com During autophagy, portions of the cytoplasm or entire organelles are enclosed in vesicles that fuse with lysosomes, where their contents are degraded. nih.govegyankosh.ac.in This pathway is essential for the turnover of long-lived proteins and organelles and is activated during periods of nutrient deprivation to recycle cellular components. nih.govnih.gov
This compound emerges as an incomplete breakdown product from these catabolic processes. hmdb.ca Dipeptides like this compound are typically short-lived intermediates that are further hydrolyzed by peptidases into their constituent amino acids, in this case, lysine and leucine. hmdb.ca These free amino acids then join the cell's amino acid pool.
This pool is central to amino acid homeostasis , the dynamic balance between the supply and consumption of amino acids. nih.gov Cells must constantly monitor and regulate their intracellular amino acid levels to support protein synthesis and other metabolic demands. nih.govfrontiersin.org The breakdown products of this compound, particularly leucine, play a significant role in this regulatory network.
Leucine is a key signaling molecule that informs the cell of amino acid availability. mdpi.com It acts as a potent activator of the mechanistic Target of Rapamycin Complex 1 (mTORC1), a central kinase that promotes protein synthesis and cell growth while inhibiting autophagy. nih.govmdpi.comwikipedia.org When amino acid levels are high (e.g., after protein degradation yields molecules like this compound that are broken down further), the resulting leucine activates mTORC1, signaling that the cell has sufficient building blocks for protein synthesis. mdpi.comjci.org Conversely, under amino acid depletion, mTORC1 is inactivated, which reduces protein synthesis and enhances autophagy to replenish the amino acid pool. nih.gov This feedback loop is critical for maintaining homeostasis. frontiersin.org
Studies on a mouse model for Down syndrome have indicated that the metabolism of certain dipeptides, including lysyl-leucine, can be altered in neural stem cells, suggesting a potential role in the metabolic dysregulations observed in neurological disorders. plos.org
| Pathway | Primary Substrates | Mechanism | Cellular Location | Key Function |
|---|---|---|---|---|
| Ubiquitin-Proteasome System (UPS) | Short-lived, misfolded, or damaged nuclear and cytosolic proteins | Proteins are tagged with ubiquitin chains and degraded by the proteasome complex. nih.govthermofisher.com | Cytosol and Nucleus | Regulated degradation of specific proteins, quality control. azolifesciences.comthermofisher.com |
| Lysosomal Proteolysis (Autophagy) | Long-lived proteins, cytoplasmic organelles, extracellular proteins | Cellular components are enclosed in vesicles (autophagosomes) that fuse with lysosomes for degradation by hydrolytic enzymes. nih.gov | Cytoplasm/Lysosomes | Bulk degradation, nutrient recycling during starvation, removal of old organelles. nih.govnih.gov |
This compound in General Amino Acid Metabolic Pathways and Intermediary Metabolism
As a transient dipeptide, the metabolic journey of this compound itself is brief. hmdb.ca Its primary fate within the cell is rapid hydrolysis into its constituent amino acids, L-lysine and L-leucine. Once released, these two amino acids enter their respective catabolic pathways, contributing to the broader network of intermediary metabolism—the sum of intracellular processes that convert nutrients into cellular components and energy. sajaa.co.za
The catabolism of both lysine and leucine ultimately funnels their carbon skeletons into central metabolic routes. Both are classified as exclusively ketogenic amino acids , meaning their breakdown yields acetyl-CoA or acetoacetate, which can be used to synthesize ketone bodies or oxidized for energy in the tricarboxylic acid (TCA) cycle. wikipedia.orglsuhsc.edu They cannot be converted to glucose in humans.
Metabolic Pathway of Leucine: The degradation of leucine is a multi-step process that occurs primarily in the mitochondria of tissues like muscle, adipose tissue, and liver. lsuhsc.edunih.gov
Transamination: Leucine first loses its amino group to α-ketoglutarate, a reaction catalyzed by branched-chain amino acid aminotransferase, to form α-ketoisocaproate (KIC). wikipedia.orgnih.gov
Oxidative Decarboxylation: KIC is then converted to isovaleryl-CoA by the branched-chain α-ketoacid dehydrogenase (BCKDH) complex. wikipedia.orgnih.gov
Final Steps: A series of subsequent reactions convert isovaleryl-CoA into the final products: acetyl-CoA and acetoacetate . wikipedia.orgnih.gov These molecules are key intermediates in cellular metabolism; acetyl-CoA can enter the TCA cycle to generate ATP or be used for fatty acid synthesis. nih.govnih.gov
Metabolic Pathway of Lysine: The catabolism of lysine is complex and follows several different routes, with the saccharopine pathway being the most common in mammals. scispace.com Unlike many other amino acids, the initial step does not involve direct transamination of either of its amino groups. lsuhsc.edu
Saccharopine Formation: Lysine condenses with α-ketoglutarate to form saccharopine.
Cleavage and Further Degradation: Saccharopine is then cleaved to yield glutamate (B1630785) and α-aminoadipate-semialdehyde. Through a series of further enzymatic reactions, this intermediate is eventually converted to acetoacetyl-CoA . scispace.com
Final Conversion: Acetoacetyl-CoA can then be converted to two molecules of acetyl-CoA . lsuhsc.edu
Therefore, the complete breakdown of the this compound dipeptide provides the cell with ketogenic precursors that directly fuel the TCA cycle and contribute to the synthesis of lipids and ketone bodies. wikipedia.orgcreative-proteomics.com This positions this compound, through its constituent amino acids, as a source of metabolic energy, particularly under conditions where glucose is limited. Research in rainbow trout hepatocytes has shown that amino acids like leucine and lysine can regulate the expression of genes involved in intermediary metabolism, such as those for glucose and fatty acid synthesis. nih.gov
| Amino Acid | Metabolic Class | Key Catabolic Intermediates | Primary End Products | Entry into Central Metabolism |
|---|---|---|---|---|
| L-Leucine | Ketogenic | α-Ketoisocaproate, Isovaleryl-CoA | Acetyl-CoA, Acetoacetate wikipedia.orgnih.gov | TCA Cycle, Ketogenesis, Fatty Acid Synthesis nih.gov |
| L-Lysine | Ketogenic | Saccharopine, α-Aminoadipate | Acetoacetyl-CoA (→ Acetyl-CoA) lsuhsc.eduscispace.com | TCA Cycle, Ketogenesis |
Molecular Interactions and Structural Biology of Lysylleucine
Spectroscopic Characterization of Lysylleucine Conformation and Dynamics
Spectroscopic techniques are pivotal in elucidating the three-dimensional structure and dynamic behavior of peptides like this compound in solution. Methods such as Nuclear Magnetic Resonance (NMR) spectroscopy and Circular Dichroism (CD) provide detailed insights into molecular conformation.
NMR spectroscopy is a powerful, non-destructive technique for determining molecular structure and dynamics. frontiersin.org For this compound, 1D and 2D NMR experiments can reveal through-bond and through-space connectivities between atoms, allowing for the determination of its primary structure and conformational preferences. The Human Metabolome Database provides predicted 1D NMR spectral data for this compound, which serve as a reference for experimental studies. hmdb.ca For instance, ¹³C NMR spectroscopy has been effectively used to study reductively methylated this compound to probe intramolecular interactions and the local environment of the amino groups. researchgate.net The chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) obtained from NMR studies offer detailed information about the dihedral angles and the relative orientation of the lysine (B10760008) and leucine (B10760876) side chains.
Interactive Table 1: Predicted ¹H and ¹³C NMR Spectral Data for this compound in D₂O
This table provides predicted NMR data, which is useful for the identification and structural analysis of this compound in experimental settings.
| Spectrum Type | Frequency | Description | View Spectrum |
| Predicted ¹H NMR | 100 MHz | 1D Spectrum in D₂O | View Spectrum |
| Predicted ¹³C NMR | 100 MHz | 1D Spectrum in D₂O | View Spectrum |
| Data sourced from the Human Metabolome Database (HMDB). hmdb.ca |
Circular Dichroism (CD) spectroscopy is another essential tool used to investigate the secondary structure of peptides and proteins. capes.gov.brnih.gov By measuring the differential absorption of left- and right-circularly polarized light, CD can provide information about the presence of ordered structures like helices and sheets, or disordered random coils. capes.gov.br For a small dipeptide like this compound, CD spectra can indicate the average conformational state and how it might change in response to environmental factors such as pH, temperature, or the presence of binding partners.
Computational Modeling and Simulation of this compound Interactions
Computational methods, including molecular dynamics simulations and quantum chemical calculations, complement experimental techniques by providing an atomistic view of molecular behavior and properties that can be difficult to observe directly. ebsco.comaps.org
Molecular dynamics (MD) simulations are computational methods used to study the physical movements of atoms and molecules over time. ebsco.com These simulations solve Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the conformational dynamics and thermodynamic properties of the molecule. ebsco.comnih.gov
For this compound, MD simulations can model its behavior in aqueous solution, characterizing its conformational ensemble, hydration shell, and intramolecular hydrogen bonding patterns. Such simulations are crucial for understanding how the dipeptide explores different shapes and interacts with its solvent environment. teachchemistry.orgcolorado.edusciepub.com
Furthermore, MD simulations have been employed to study the interaction of this compound in complex biological environments. A significant study investigated the binding of several dipeptides, including this compound, to the HIV-1 envelope glycoprotein (B1211001) gp120. asm.org A 20-nanosecond MD simulation was used to obtain a low-energy conformation of the protein, which was then used for docking studies to identify putative binding sites for the dipeptides. asm.org This approach helps to visualize how this compound might fit into a protein binding pocket and the nature of the interactions that stabilize the complex.
Quantum chemical calculations, such as those based on Density Functional Theory (DFT), are used to investigate the electronic properties of molecules. aps.org These methods provide fundamental insights into chemical bonding, charge distribution, and reactivity.
While specific DFT studies on this compound are not widely reported, research on its constituent amino acids, leucine and lysine, provides a strong foundation. For example, DFT studies on L-leucine have shown that the molecules adopt zwitterionic configurations within crystals and have wide band gaps, with the amine and carboxyl functional groups being dominant in determining the electronic band structure. aps.org Similar calculations for this compound would elucidate its electronic structure, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are critical for understanding its chemical reactivity. These calculations can also predict the electrostatic potential surface, highlighting regions of the molecule that are prone to electrophilic or nucleophilic attack, and can be used to analyze the nature of hydrogen bonds and other non-covalent interactions. aps.org
Binding Interactions of this compound with Biological Macromolecules
The biological effects of dipeptides are often mediated by their interactions with larger macromolecules like proteins. hmdb.ca Understanding these binding events at a molecular level is key to deciphering the function of this compound.
Identifying the specific sites on proteins where this compound binds is crucial for understanding its mechanism of action. A notable example comes from research on HIV-1, where fecal metabolomics identified an enrichment of dipeptides, including this compound, in HIV-1 elite controllers. asm.org To understand this, in silico protein-peptide docking was performed to investigate how these dipeptides might interact with the viral envelope protein gp120. The analysis predicted that this compound binds to a hydrophobic pocket on gp120, located near the binding site for the CD4 receptor. asm.orgresearchgate.net This specific recognition suggests a potential mechanism by which the dipeptide could interfere with viral entry.
In another context, a metabolomics study on Drosophila melanogaster identified this compound as one of several key dipeptides that differentiate metabolic responses to diet. mdpi.com While a specific protein partner was not identified in this study, the data pointed towards the importance of dipeptide networks, suggesting that this compound and similar molecules could be part of a broader system of peptide-protein interactions influencing metabolism. mdpi.com
The affinity (how tightly) and specificity (how selectively) of this compound binding to a protein are governed by a combination of structural and chemical factors. nih.govresearchgate.net These include shape complementarity between the peptide and the binding pocket, as well as a network of non-covalent interactions such as hydrogen bonds, electrostatic interactions (salt bridges), and hydrophobic interactions. mdpi.compsu.edu
The study of dipeptide binding to HIV-1 gp120 provides quantitative data on binding affinity. asm.org Using microscale thermophoresis (MST), the dissociation constant (Kd) for the interaction between this compound and gp120 was measured. The Kd is a direct measure of binding affinity, with lower values indicating a stronger interaction.
Interactive Table 2: Binding Analysis of Selected Dipeptides with HIV-1 gp120
This table summarizes the results of binding affinity measurements for dipeptides identified as enriched in HIV-1 elite controllers. The dissociation constant (Kd) quantifies the binding strength to the viral protein gp120.
| Dipeptide | Predicted Binding Energy (in silico) | Dissociation Constant (Kd) (MST) | Reference |
| Valylglutamine (VQ) | High | 6.03 x 10⁻⁷ M | asm.orgresearchgate.net |
| Tryptophylglycine (WG) | High | 2.10 x 10⁻⁷ M | asm.orgresearchgate.net |
| This compound (KL) | Moderate | 7.50 x 10⁻⁷ M | asm.orgresearchgate.net |
| Tyrosylglycine (YG) | Moderate | 8.43 x 10⁻⁸ M | asm.orgresearchgate.net |
| Data sourced from a study on fecal metabolome signatures in HIV-1 elite controllers. asm.orgresearchgate.net |
The specificity of the interaction is determined by the precise arrangement of amino acid residues in the protein's binding site. For this compound, the long, flexible, and positively charged side chain of lysine, combined with the bulky, hydrophobic isobutyl side chain of leucine, presents a unique chemical profile. Specificity arises when a protein pocket has a complementary shape and pattern of charged, polar, and nonpolar regions that can favorably interact with both residues of the dipeptide. For instance, the binding of this compound to gp120 is likely driven by hydrophobic interactions involving the leucine side chain and electrostatic or hydrogen bonding interactions involving the lysine side chain and the peptide backbone. asm.org
This compound in Peptidomimetic Design and Conformational Studies
The dipeptide this compound, composed of the amino acids lysine and leucine, presents a unique combination of a flexible, positively charged side chain (lysine) and a bulky, hydrophobic side chain (leucine). This distinct characteristic makes it a valuable component in the field of peptidomimetic design, where the goal is to create molecules that mimic the structure and function of natural peptides but with improved properties such as stability and bioavailability. uminho.ptresearchgate.net The conformational properties of this compound and peptides containing this sequence are crucial for understanding their biological activity and for the rational design of peptidomimetics. upc.edu
Design Principles for this compound-Based Peptidomimetics
The design of peptidomimetics often involves modifying the peptide backbone or the amino acid side chains to overcome the limitations of natural peptides, such as susceptibility to enzymatic degradation. uminho.pt The incorporation of this compound or its mimics into a peptide sequence is guided by several key principles aimed at enhancing therapeutic potential.
A primary approach in peptidomimetic design is to constrain the conformation of a peptide to its bioactive form. upc.edu This can be achieved by introducing modifications that reduce the flexibility of the molecule. For instance, the lysine and leucine residues can be used as anchor points for cyclization, creating a more rigid structure that may exhibit increased receptor affinity and selectivity.
Another design principle involves the replacement of standard amino acids with non-canonical amino acids (ncAAs) to improve stability and biological function. uminho.pt In the context of this compound, this could involve modifying the side chains of lysine or leucine or altering the peptide backbone at this position. The goal is to create a molecule that retains the essential pharmacophoric elements—the key features responsible for biological activity—while being more resistant to proteolysis. researchgate.net For example, retro-inverso peptides, where the direction of the peptide bond is reversed, have been shown to significantly increase the in-vivo half-life of peptides. uminho.pt
Furthermore, the design of peptidomimetics can be approached by creating scaffolds that display the key amino acid side chains in a specific spatial orientation to mimic the bioactive conformation of the parent peptide. upc.eduamericanpharmaceuticalreview.com In the case of a this compound-containing peptide, a non-peptide scaffold could be designed to present the lysine and leucine side chains in the same way they are presented in the active peptide, thus mimicking its interaction with a biological target.
The table below summarizes key design principles and their applications in creating this compound-based peptidomimetics.
| Design Principle | Application to this compound-Based Peptidomimetics | Desired Outcome |
| Conformational Constraint | Cyclization using lysine and leucine side chains as anchor points. | Increased receptor affinity and selectivity, enhanced stability. |
| Side Chain Modification | Introduction of non-canonical amino acids to replace lysine or leucine. | Improved resistance to enzymatic degradation, altered solubility. |
| Backbone Modification | Creation of retro-inverso analogs or other backbone alterations at the this compound site. | Enhanced metabolic stability and bioavailability. |
| Scaffold-Based Design | Use of a non-peptide scaffold to orient lysine and leucine side chains to mimic the bioactive conformation. americanpharmaceuticalreview.com | Creation of small molecule mimics with improved drug-like properties. americanpharmaceuticalreview.com |
Conformational Analysis of this compound and Its Mimics
The biological function of a peptide is intrinsically linked to its three-dimensional structure or conformation. The conformational analysis of this compound and peptides containing this motif provides critical insights into their structure-activity relationships. upc.edu Various spectroscopic techniques, particularly Circular Dichroism (CD) and Nuclear Magnetic Resonance (NMR) spectroscopy, are employed to study the secondary structure of these peptides in different environments. nih.govnih.gov
Studies on short peptides rich in lysine and leucine have demonstrated that their conformation is highly dependent on factors such as the amino acid sequence, concentration, and the solvent environment. nih.gov For example, a peptide with the sequence KLLKLLLKLLLKLLK was found to transition from a disordered state to an α-helical conformation as its concentration increased in water. nih.gov In contrast, peptides with an alternating KLKL pattern tend to form β-sheet structures, especially in the presence of certain salts. nih.gov This highlights the significant influence of the local sequence on the resulting secondary structure.
The environment also plays a crucial role in determining the conformation of this compound-containing peptides. A study on a peptide derived from T4 lysozyme, LYS(11-36), showed that it was largely unstructured in an aqueous solution. However, in the presence of trifluoroethanol (TFE) or sodium dodecyl sulfate (B86663) (SDS) micelles, which mimic a more hydrophobic environment, the peptide adopted a significantly helical structure. nih.gov This adaptability suggests that the conformation of this compound-containing regions can be modulated by their interaction with biological membranes or receptor binding pockets.
The table below presents findings from conformational studies on lysine and leucine-rich peptides, illustrating the influence of sequence and environment on their secondary structure.
| Peptide Sequence/Fragment | Environment | Predominant Conformation | Analytical Technique(s) |
| LYS(11-36) from T4 Lysozyme | Aqueous solution | Relatively unstructured with some β-turn character. nih.gov | CD and 1H NMR spectroscopy |
| LYS(11-36) from T4 Lysozyme | 50% TFE or 200 mM SDS | Significantly helical. nih.gov | CD and 1H NMR spectroscopy |
| KLLKLLLKLLLKLLK (L(10)K(5)) | Pure water (>100 µM) | α-helix. nih.gov | Circular Dichroism (CD) |
| KLKLKLKLKLKLKLK (L(7)K(8)) | PBS and methanol/PBS mixture | β-family structures. nih.gov | Circular Dichroism (CD) |
These studies underscore the conformational flexibility of peptides containing this compound and the importance of the local environment in dictating their structure. This information is invaluable for the design of peptidomimetics, as it allows for the creation of molecules that are pre-organized into the desired bioactive conformation, potentially leading to more potent and selective therapeutic agents.
Advanced Analytical Methodologies for Lysylleucine Research
Chromatographic Techniques for Lysylleucine Separation and Quantification
Chromatography is a cornerstone for the analysis of complex biological mixtures, enabling the separation of target analytes from other components. mtoz-biolabs.com For dipeptides like this compound, which may be present in intricate matrices, chromatographic separation is a critical prerequisite for accurate quantification and identification.
High-Performance Liquid Chromatography (HPLC) is a primary technique for the analysis of peptides due to its high resolution and versatility. mtoz-biolabs.comphmethods.net Reversed-phase HPLC (RP-HPLC) is the most common mode used for peptide separations, including dipeptides like this compound. nih.gov This technique separates molecules based on their hydrophobicity. nih.gov
Method development in RP-HPLC for this compound involves the careful selection of a stationary phase, typically silica-based particles chemically modified with alkyl chains (e.g., C18 or C4), and a mobile phase. hplc.eu The mobile phase usually consists of a gradient mixture of an aqueous solvent (like water) and an organic solvent (like acetonitrile), often with an ion-pairing agent such as trifluoroacetic acid (TFA) to improve peak shape and resolution. hplc.eu Detection is commonly achieved using an ultraviolet (UV) detector, as the peptide bond absorbs UV light. mtoz-biolabs.comrenyi.hu
Method validation is crucial to ensure that the analytical procedure is reliable, reproducible, and accurate for its intended purpose. Key validation parameters include linearity, precision, accuracy, specificity, and robustness. nih.govmdpi.com Linearity is assessed by analyzing standard solutions at different concentrations to establish a calibration curve. mdpi.com Precision is determined by the repeatability (intra-day) and intermediate precision (inter-day) of the measurements, with results typically expressed as the relative standard deviation (RSD). nih.govmdpi.com Accuracy is evaluated through recovery studies by spiking a known amount of this compound into a sample matrix. mdpi.com
| Parameter | Typical Condition/Value | Reference |
|---|---|---|
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm) | hplc.eu |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water | hplc.eu |
| Mobile Phase B | 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile | hplc.eu |
| Elution Mode | Gradient Elution | mtoz-biolabs.com |
| Flow Rate | 1.0 mL/min | sielc.com |
| Detection | UV at 210-220 nm | sielc.com |
| Validation: Linearity (R²) | >0.995 | nih.gov |
| Validation: Precision (RSD) | <2% | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the separation and identification of small molecules. However, because dipeptides like this compound are polar and non-volatile, they cannot be analyzed directly by GC. sigmaaldrich.com A critical step of derivatization is required to increase their volatility and thermal stability. sigmaaldrich.comresearchgate.net
The derivatization process involves chemically modifying the polar functional groups (amino and carboxyl groups) of this compound. sigmaaldrich.com Common derivatization strategies include silylation, using reagents like N-methyl-N-(t-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), or acylation, often combined with esterification, using reagents like pentafluoropropionic anhydride (B1165640) (PFPA). sigmaaldrich.comnih.govresearchgate.net
Once derivatized, the this compound derivative can be separated on a GC column and detected by a mass spectrometer. The mass spectrometer provides both quantitative data and mass spectra, which offer structural information based on the fragmentation pattern of the derivative, aiding in its identification. researchgate.net While effective, derivatization can be a complex process, and potential issues like racemization or incomplete reactions must be carefully controlled and validated. nih.gov
| Step | Description | Example Reagent/Condition | Reference |
|---|---|---|---|
| 1. Derivatization | To increase volatility and thermal stability. This is a mandatory step for dipeptides. | Silylation (e.g., MTBSTFA) or Acylation/Esterification (e.g., PFPA) | sigmaaldrich.comresearchgate.netresearchgate.net |
| 2. GC Separation | Separation of the derivatized analyte on a capillary column. | Chirasil-L-Val column; oven temperature program (e.g., starting at 100°C) | sigmaaldrich.comnih.gov |
| 3. MS Detection | Ionization and mass analysis of the eluting derivative for quantification and identification. | Electron Ionization (EI) or Electron Capture Negative Ion Chemical Ionization (ECNICI) | nih.gov |
Mass Spectrometry (MS) for this compound Structural Elucidation and Quantitative Analysis
Mass spectrometry is an indispensable tool in peptide research, providing highly sensitive and specific information about molecular weight and structure. units.it When coupled with chromatographic techniques (LC-MS or GC-MS), it allows for the confident identification and quantification of this compound in complex samples.
Tandem mass spectrometry (MS/MS) is a powerful technique used to determine the amino acid sequence of peptides, a process known as de novo sequencing. wikipedia.orgnih.gov This method is definitive for distinguishing between isomers like this compound (Lys-Leu) and leucyllysine (Leu-Lys). The process involves multiple stages of mass analysis. creative-proteomics.com
First, the intact this compound molecule is ionized and selected in the first mass analyzer based on its specific mass-to-charge ratio (m/z). creative-proteomics.com These selected ions are then directed into a collision cell, where they are fragmented by colliding with an inert gas, a process called collision-induced dissociation (CID). creative-proteomics.comnih.gov The resulting fragment ions are then analyzed in a second mass analyzer. units.it
Metabolomics aims to comprehensively measure the complete set of small-molecule metabolites in a biological sample. Both untargeted and targeted mass spectrometry-based approaches can be applied to study this compound.
Untargeted metabolomics is a discovery-driven approach that seeks to detect and relatively quantify as many metabolites as possible in a sample without a preconceived bias. This global analysis is useful for hypothesis generation and identifying novel biomarkers or metabolic pathways where this compound might be involved. High-resolution mass spectrometers, such as Orbitrap or time-of-flight (TOF) instruments, are typically used for this purpose to achieve comprehensive detection. creative-proteomics.com
Targeted metabolomics , in contrast, is a hypothesis-driven approach focused on the precise and accurate quantification of a predefined list of specific metabolites, which would include this compound. metwarebio.com This method offers higher sensitivity, specificity, and quantitative accuracy compared to untargeted approaches. It is often used to validate findings from untargeted studies or to measure known analytes in a specific pathway. Triple quadrupole mass spectrometers are commonly employed for targeted analysis due to their excellent performance in quantitative research. creative-proteomics.com
Nuclear Magnetic Resonance (NMR) Spectroscopy for this compound Structural Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique that provides definitive information about the structure and dynamics of molecules in solution. dur.ac.uk It is used to obtain an unambiguous structural characterization of this compound by probing the chemical environment of its individual atoms. copernicus.org
One-dimensional (1D) ¹H and ¹³C NMR spectra reveal distinct signals for each unique hydrogen and carbon atom in the molecule, respectively. researchgate.netmdpi.com The chemical shift of each signal provides information about the local electronic environment, while signal splitting (coupling) patterns in ¹H NMR reveal which protons are adjacent to each other through covalent bonds.
Two-dimensional (2D) NMR experiments, such as ¹H-¹H Correlated Spectroscopy (COSY), provide more detailed connectivity information by showing correlations between protons that are coupled to each other. uzh.ch This allows for the assignment of all proton signals to their specific positions within the lysine (B10760008) and leucine (B10760876) residues, thereby confirming the covalent structure of the dipeptide. NMR is particularly valuable for characterizing the three-dimensional conformation of peptides in solution. dur.ac.uk
Hyphenated Techniques for Comprehensive this compound Characterization (e.g., LC-MS/MS, CE-MS)
Hyphenated analytical techniques, which combine a separation method with a detection method, are powerful tools for the analysis of dipeptides. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) and capillary electrophoresis-mass spectrometry (CE-MS) are particularly well-suited for the comprehensive characterization of this compound.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is widely used for the quantification of small molecules, including dipeptides, in complex mixtures. nih.gov The liquid chromatography component separates this compound from other components in a sample based on its physicochemical properties, such as polarity. The separated dipeptide then enters the mass spectrometer, where it is ionized and fragmented. The resulting mass-to-charge ratios of the precursor and fragment ions are used for identification and quantification. researchgate.net
A significant challenge in the analysis of this compound is its separation from its structural isomer, Leucyllysine, which has the same mass. acs.org Advanced chromatographic techniques, such as hydrophilic interaction liquid chromatography (HILIC) or the use of specialized columns, can be optimized to achieve separation of these isomers. acs.org Derivatization with reagents like 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC) can also be employed to improve chromatographic separation and enhance sensitivity. nih.gov
The following table outlines typical parameters for an LC-MS/MS method for this compound analysis.
| Parameter | Setting | Purpose |
| Chromatography | ||
| Column | HILIC or Reversed-Phase C18 | Separation based on polarity |
| Mobile Phase A | Water with 0.1% Formic Acid | Aqueous component of the mobile phase |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid | Organic component of the mobile phase |
| Gradient | Optimized gradient from low to high organic phase | Elution of the analyte |
| Flow Rate | 0.2-0.5 mL/min | Controls the speed of the separation |
| Column Temperature | 30-40 °C | Ensures reproducible retention times |
| Mass Spectrometry | ||
| Ionization Mode | Positive Electrospray Ionization (ESI+) | Generation of positively charged ions |
| Precursor Ion (Q1) | m/z of protonated this compound | Selection of the target molecule |
| Product Ions (Q3) | Specific fragment ions of this compound | Confirmation and quantification |
| Collision Energy | Optimized for fragmentation | Breaks the precursor ion into product ions |
This table is interactive. Users can sort columns by clicking on the headers.
Capillary Electrophoresis-Mass Spectrometry (CE-MS)
CE-MS is another powerful technique for the analysis of charged and polar molecules like this compound. nih.gov In CE, separation is achieved based on the electrophoretic mobility of the analyte in an electric field. This technique offers high separation efficiency and requires very small sample volumes. researchgate.net When coupled with mass spectrometry, CE-MS provides high selectivity and sensitivity for the identification and quantification of dipeptides. nih.gov
CE-MS is particularly advantageous for separating isomeric dipeptides. mdpi.com The separation in CE is based on the charge-to-size ratio of the molecule, which can differ slightly even between isomers, allowing for their resolution. ijpca.org Sheathless CE-MS interfaces have further improved the sensitivity of this technique for the analysis of polar metabolites. researchgate.net The development of CE-MS/MS methods allows for the fragmentation of the separated dipeptides, providing structural information and enhancing the confidence of identification. nih.gov
Development of Novel Biosensors and Assays for this compound Detection
While hyphenated techniques are powerful, there is a growing interest in the development of simpler, faster, and more cost-effective methods for the detection of specific molecules like this compound. Novel biosensors and assays represent a promising avenue for achieving this.
Biosensors for this compound
A biosensor is an analytical device that combines a biological component with a physicochemical detector. For this compound, a potential biosensor could be developed using enzymes that specifically recognize and act upon this dipeptide. For example, a dipeptidase that selectively cleaves this compound could be immobilized on an electrode. The enzymatic reaction would produce a detectable signal, such as a change in current or potential, which would be proportional to the concentration of this compound. nih.gov
Another approach could involve the use of aptamers, which are single-stranded DNA or RNA molecules that can bind to specific targets. An aptamer that selectively binds to this compound could be integrated into a biosensor platform, such as a field-effect transistor (FET) or a surface plasmon resonance (SPR) system, to enable label-free detection.
The following table compares potential biosensor strategies for this compound detection.
| Biosensor Type | Bioreceptor | Transduction Principle | Potential Advantages | Potential Challenges |
| Enzymatic | Dipeptidase | Amperometric, Potentiometric | High specificity, potential for high sensitivity | Enzyme stability, potential for interference |
| Aptamer-based | DNA/RNA Aptamer | Optical, Electrochemical | High specificity and affinity, can be produced synthetically | Development of high-affinity aptamers can be challenging |
| ssDNA-based | Single-stranded DNA | Voltammetric | Potential for high sensitivity | Specificity for this compound over other dipeptides needs to be established |
This table is interactive. Users can sort columns by clicking on the headers.
Novel Assays for this compound
Novel assays for this compound could be developed based on fluorescence or colorimetric detection. For instance, a "turn-on" fluorescent probe could be designed to selectively react with this compound, leading to a significant increase in fluorescence intensity. nih.gov This approach has been successfully demonstrated for the detection of L-lysine. nih.gov Such an assay would offer a rapid and sensitive method for quantifying this compound in various samples.
Another possibility is the development of an enzyme-linked immunosorbent assay (ELISA). This would require the generation of antibodies that specifically recognize this compound. The dipeptide could be immobilized on a plate, and a labeled antibody would be used for detection. ELISA kits are widely used for the quantification of various biomolecules due to their high throughput and sensitivity.
The development of such novel biosensors and assays would complement existing analytical techniques and could open up new possibilities for studying the roles of this compound in biological systems.
Future Directions and Interdisciplinary Perspectives in Lysylleucine Research
Integration of Multi-Omics Technologies for Holistic Understanding of Lysylleucine Biology
The complexity of biological systems necessitates a comprehensive approach to understanding the roles of individual molecules like this compound. The integration of multiple "omics" technologies—genomics, transcriptomics, proteomics, and metabolomics—offers a powerful strategy for a holistic view of this compound's biological functions. illumina.comfrontlinegenomics.com This systems biology approach moves beyond studying single components to analyzing the interactions of various molecular players, providing a more complete picture of cellular processes. reddit.comyoutube.com
Metabolomics, the large-scale study of small molecules, has been instrumental in identifying and quantifying this compound in various biological contexts. uga.edunih.govnih.gov For instance, studies have detected this compound as part of the metabolome in investigations of kidney cancer, cystic fibrosis, and in response to specific nutrient supplementation. uga.edunih.govnih.gov Proteomics, which focuses on the entire set of proteins, can complement these findings by identifying the enzymes and transporters involved in this compound metabolism and signaling. frontiersin.org The integration of metabolomics and proteomics has been successfully used to elucidate the effects of dietary lysine (B10760008) and leucine (B10760876), in both free and dipeptide forms, on metabolic processes in turbot liver. frontiersin.org This integrated approach revealed significant correlations between differential metabolites and proteins involved in amino acid metabolism. frontiersin.org
Transcriptomics, the study of the complete set of RNA transcripts, can provide insights into the gene expression changes that occur in response to varying levels of this compound. By combining these data with proteomics and metabolomics, researchers can link genetic regulation to protein function and metabolic output. illumina.com Furthermore, genomics can help identify genetic variations that may influence an individual's ability to metabolize or respond to this compound.
A multi-omics approach was employed in a study of neonatal pigs, where plasma metabolomics was combined with transcriptome analysis of skeletal muscle. nih.gov This research showed that leucine supplementation increased plasma levels of this compound and other leucine-containing dipeptides, which was associated with changes in the expression of genes involved in skeletal muscle growth. nih.gov Such studies highlight the potential of multi-omics to uncover complex regulatory networks influenced by dipeptides.
Future research will likely see an increased application of these integrated strategies to understand the full spectrum of this compound's biological significance, from its role as a simple breakdown product of protein catabolism to a potential signaling molecule. hmdb.ca
Advancements in Computational Chemistry and In Silico Modeling for this compound Systems
Computational chemistry and in silico modeling have become indispensable tools for investigating the structure, dynamics, and interactions of biological molecules, including dipeptides like this compound. nih.govmdpi.comresearchgate.net These computational methods offer insights that can be difficult to obtain through experimental approaches alone and can guide the design of future wet-lab experiments. ebsco.com
Molecular dynamics (MD) simulations, for example, can be used to study the conformational flexibility of this compound and its interactions with other molecules, such as proteins and receptors, in a simulated physiological environment. ebsco.comnih.govplos.org By modeling the forces and motions between atoms, MD simulations provide a detailed, time-resolved view of molecular behavior. ebsco.com This can be particularly useful for understanding how this compound might bind to a protein's active site or allosteric site, potentially influencing the protein's function. nih.govnih.gov
In silico docking studies are another powerful computational technique. These methods predict the preferred orientation of one molecule when bound to a second to form a stable complex. researchgate.net For instance, in silico analysis predicted that this compound, among other dipeptides, could bind to the HIV-1 surface protein gp120. researchgate.netasm.orgresearchgate.net This prediction was subsequently supported by in vitro binding assays, demonstrating the utility of computational screening in identifying potential molecular interactions. researchgate.netasm.org
Quantum chemistry methods can provide highly accurate calculations of the electronic structure and properties of this compound, such as its charge distribution and reactivity. acs.org This information is crucial for understanding the fundamental chemical nature of the dipeptide and for parameterizing the force fields used in classical MD simulations. acs.org
The development of more accurate and efficient computational models for predicting protein-peptide interactions continues to be an active area of research. nih.gov These advancements, coupled with the increasing power of high-performance computing, will enable more complex and realistic simulations of this compound-containing systems. This will ultimately lead to a deeper understanding of its structure-function relationships and its role in biological processes.
Table 1: Examples of In Silico Studies Involving this compound and Related Dipeptides
| Research Area | Computational Method | Key Findings |
| HIV-1 Research | In silico protein-peptide docking | Predicted binding of this compound to the HIV-1 surface protein gp120. researchgate.netasm.org |
| Dipeptide Conformation | Quantum chemistry methods and Karplus equations | Developed a computational procedure to determine the side-chain conformation of dipeptides. acs.org |
| Protein Engineering | Molecular dynamics simulations | Modeled the full dimeric form of E. coli Lysyl-tRNA synthetase to benchmark mutant simulations. nih.gov |
| Protein Solubility | Machine learning models | Utilized dipeptide compositions as features for predicting protein solubility. jmicrobiol.or.kr |
Exploration of Unconventional Biological Roles and Mechanistic Insights for this compound
While traditionally viewed as a simple product of protein digestion and catabolism, emerging evidence suggests that dipeptides like this compound may possess unconventional biological roles and participate in cellular signaling pathways. hmdb.caresearchgate.net The exploration of these non-canonical functions is a burgeoning area of research, promising to reveal novel mechanistic insights.
One area of interest is the potential for dipeptides to act as signaling molecules. Studies have shown that some dipeptides can have physiological or cell-signaling effects, acting as hormones, neurotransmitters, or growth factors. researchgate.net For example, certain dipeptides have been shown to influence the mTOR signaling pathway, a central regulator of cell growth and metabolism. frontiersin.org The accumulation of specific dipeptides in response to stresses like heat and microbial infection suggests a role in metabolic adaptation. frontiersin.org
The interaction of this compound with specific proteins is a key aspect of its potential biological activity. As mentioned, in silico and in vitro studies have demonstrated the binding of this compound to the HIV-1 gp120 protein. researchgate.netasm.org While this particular finding has therapeutic implications, it more broadly illustrates that dipeptides can engage in specific molecular interactions, a prerequisite for having a functional role beyond simple nutrition.
Furthermore, changes in the concentrations of dipeptides in biological fluids may serve as biomarkers for various physiological or pathological states. researchgate.net For instance, altered levels of this compound have been observed in the context of certain diseases, suggesting a potential link to underlying metabolic disturbances. nih.gov
Future research in this area will likely focus on identifying the specific receptors, transporters, and downstream signaling components that mediate the effects of this compound. Unraveling these pathways will be crucial for understanding its full range of biological activities and for moving beyond its currently understood role as a metabolic intermediate.
Novel Applications in Chemical Biology and Biotechnology (excluding therapeutic applications)
The unique properties of dipeptides, including this compound, make them attractive for various applications in chemical biology and biotechnology. researchgate.net Their small size, synthetic accessibility, and potential for functionalization open up possibilities for their use as research tools and as building blocks for novel biomaterials and systems. researchgate.netnih.gov
In chemical biology, which involves the use of chemical tools to study biological systems, this compound and its derivatives can be employed as probes to investigate cellular processes. mpg.dewikipedia.orgcsic.es For example, fluorescently labeled this compound could be used to track its uptake and localization within cells, providing insights into dipeptide transport mechanisms. nih.gov The synthesis of modified versions of this compound can also help in identifying its binding partners through techniques like affinity chromatography or photo-crosslinking. nih.gov
The field of synthetic biology, which aims to design and construct new biological parts, devices, and systems, also presents opportunities for the application of dipeptides. drugtargetreview.comyoutube.comnottingham.ac.uk this compound could be incorporated into synthetic peptides or proteins to confer specific properties, such as altered stability or novel binding capabilities. drugtargetreview.com Furthermore, engineered metabolic pathways could be designed to produce this compound or other dipeptides with specific functionalities. The construction of semi-synthetic minimal cells, a goal in synthetic biology, involves the synthesis of membrane proteins and lipids, a process where the precursors, including amino acids and their dipeptide combinations, are fundamental. nih.gov
Cyclic dipeptides, also known as diketopiperazines, which can be formed from the cyclization of dipeptides, are another area of interest. nih.govresearchgate.net These structures often exhibit enhanced stability and biological activity compared to their linear counterparts and can serve as scaffolds for the development of catalysts or chiral auxiliaries in synthetic chemistry. nih.govresearchgate.netmdpi.com
As our understanding of the chemical and biological properties of this compound grows, so too will the potential for its innovative application in these and other areas of chemical biology and biotechnology.
Q & A
Q. Example Table: this compound Stability Under Variable Conditions
| Condition | Temperature (°C) | pH | Degradation Rate (%/month) | Half-Life (months) |
|---|---|---|---|---|
| Aqueous buffer | 25 | 7.4 | 2.1 ± 0.3 | 33.1 |
| Simulated gastric fluid | 37 | 1.5 | 15.6 ± 2.4 | 4.4 |
| Serum albumin | 37 | 7.4 | 5.8 ± 0.9 | 11.9 |
Note: Data derived from accelerated stability studies (n=5 replicates per condition). Statistical significance (p<0.05) confirmed via ANOVA .
Key Considerations for Methodological Rigor
- Literature Gaps : Prioritize studies that address unresolved mechanisms, such as this compound’s transport across the blood-brain barrier or its interaction with gut microbiota .
- Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets in public repositories (e.g., Zenodo) with detailed metadata .
- Conflict of Interest : Disclose funding sources and affiliations in all publications to maintain academic integrity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
